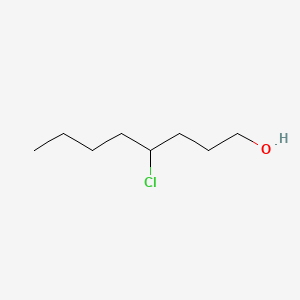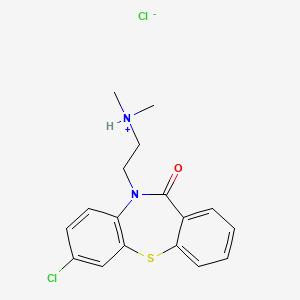
Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a thiazepine ring fused with two benzene rings, a chlorine atom, and a dimethylaminoethyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiazepine ring through cyclization reactions, followed by the introduction of the chlorine atom and the dimethylaminoethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, in the context of its potential therapeutic applications, it may interact with neurotransmitter receptors in the brain, influencing mood and behavior.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazepine derivatives, such as:
- Dibenzo(b,f)(1,4)thiazepin-11-one
- 10,11-Dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-dibenzo(b,f)(1,4)thiazepin-11-one 5,5-dioxide
Uniqueness
What sets Dibenzo(b,f)(1,4)thiazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-, hydrochloride apart is its unique combination of structural features, including the chlorine atom and the dimethylaminoethyl side chain, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
78110-21-1 |
|---|---|
Fórmula molecular |
C17H18Cl2N2OS |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
2-(2-chloro-6-oxobenzo[b][1,4]benzothiazepin-5-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H17ClN2OS.ClH/c1-19(2)9-10-20-14-8-7-12(18)11-16(14)22-15-6-4-3-5-13(15)17(20)21;/h3-8,11H,9-10H2,1-2H3;1H |
Clave InChI |
STAUBKXRQJMTFX-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)SC3=CC=CC=C3C1=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
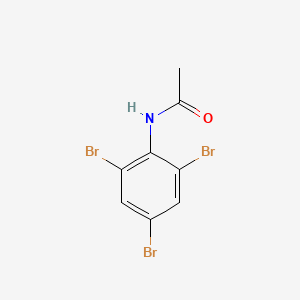
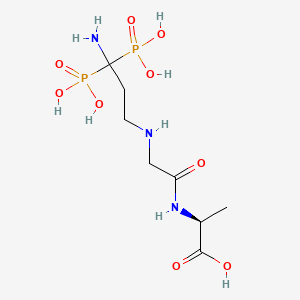
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)

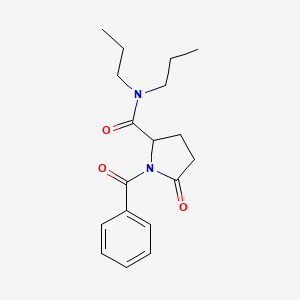
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)

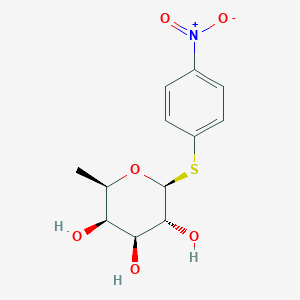
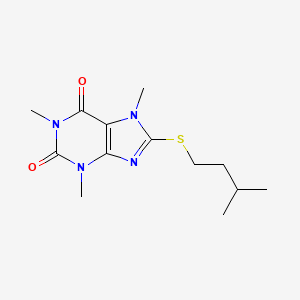
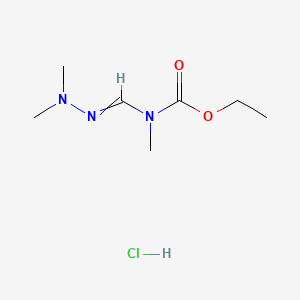
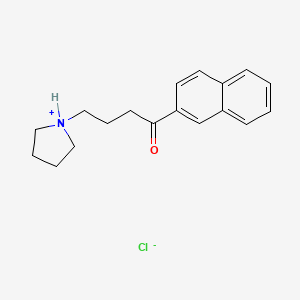
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
